

# Synthesis and Characterization of 1,1-Dibromoformaldoxime: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Dibromoformaldoxime

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This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **1,1-dibromoformaldoxime**, a versatile building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds.

## Introduction

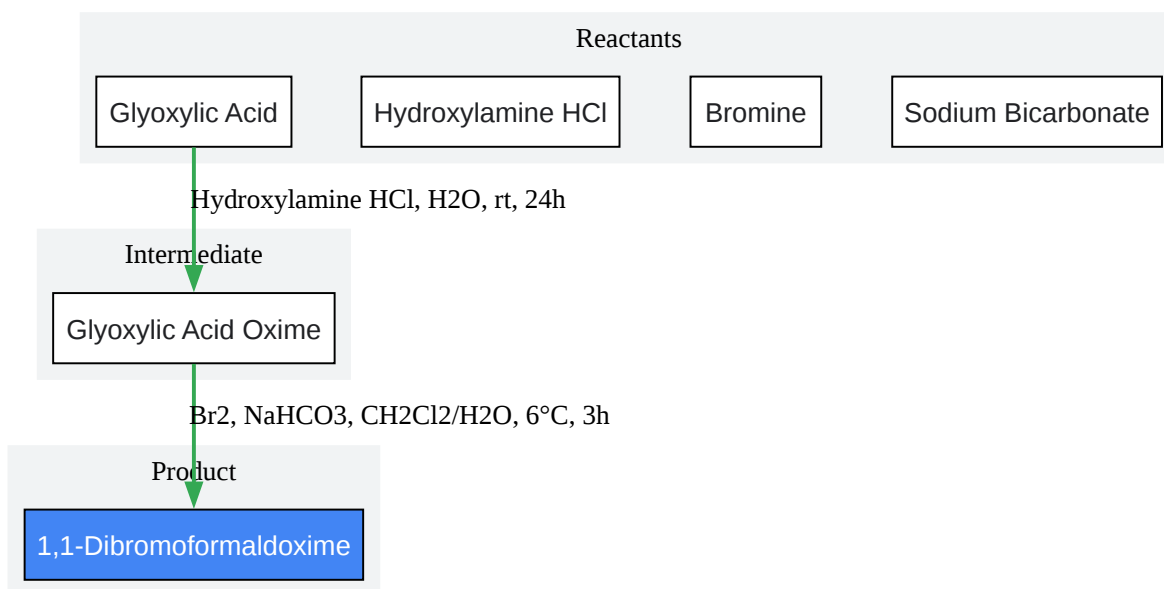
**1,1-Dibromoformaldoxime** ( $\text{CBr}_2\text{NOH}$ ) is a halogenated oxime that serves as a key precursor for the in situ generation of bromonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford 3-bromo-substituted isoxazolines and isoxazoles, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. This guide details a reliable synthetic protocol for **1,1-dibromoformaldoxime** and outlines the analytical techniques for its characterization.

## Synthesis of 1,1-Dibromoformaldoxime

The most common and effective method for the synthesis of **1,1-dibromoformaldoxime** involves the bromination of glyoxime, which is formed in situ from glyoxylic acid and hydroxylamine.

## Reaction Pathway

The synthesis is a two-step, one-pot procedure. First, glyoxylic acid reacts with hydroxylamine hydrochloride to form glyoxylic acid oxime. Subsequent bromination in a two-phase system yields the final product, **1,1-dibromoformaldoxime**.



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Caption: Reaction pathway for the synthesis of **1,1-Dibromoformaldoxime**.

## Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **1,1-dibromoformaldoxime**:

Materials:

- Glyoxylic acid monohydrate
- Hydroxylamine hydrochloride

- Sodium bicarbonate
- Bromine
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Hexane
- Distilled water

#### Procedure:

- **Formation of Glyoxylic Acid Oxime:** In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1.0 eq) in distilled water. To this solution, add hydroxylamine hydrochloride (1.0 eq) and stir the mixture at room temperature for 24 hours.
- **Bromination:** Cool the reaction mixture in an ice bath to 6 °C. Slowly add sodium bicarbonate (2.0 eq) to neutralize the hydrochloric acid. A two-phase system will be established by adding dichloromethane.
- **Addition of Bromine:** While vigorously stirring the biphasic mixture, add bromine (2.0 eq) dropwise over a period of 20 minutes, maintaining the temperature at 6 °C.
- **Reaction Completion and Work-up:** Continue stirring the reaction mixture at the same temperature for an additional 3 hours. After the reaction is complete, separate the organic layer.
- **Extraction and Drying:** Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the organic solution under reduced pressure. Recrystallize the crude product from hexane to obtain pure **1,1-dibromoformaldoxime** as a white crystalline solid.<sup>[1]</sup>

## Characterization of 1,1-Dibromoformaldoxime

The synthesized **1,1-dibromoformaldoxime** should be characterized to confirm its identity and purity. The following table summarizes the key physical and chemical properties.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	CHBr <sub>2</sub> NO	[1]
Molecular Weight	202.83 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[2]
Melting Point	65-66 °C	[1]
Solubility	Soluble in dichloromethane, chloroform, and other common organic solvents.	
Purity (as per source)	>95%	[1]
Yield	Approximately 81%	[1]

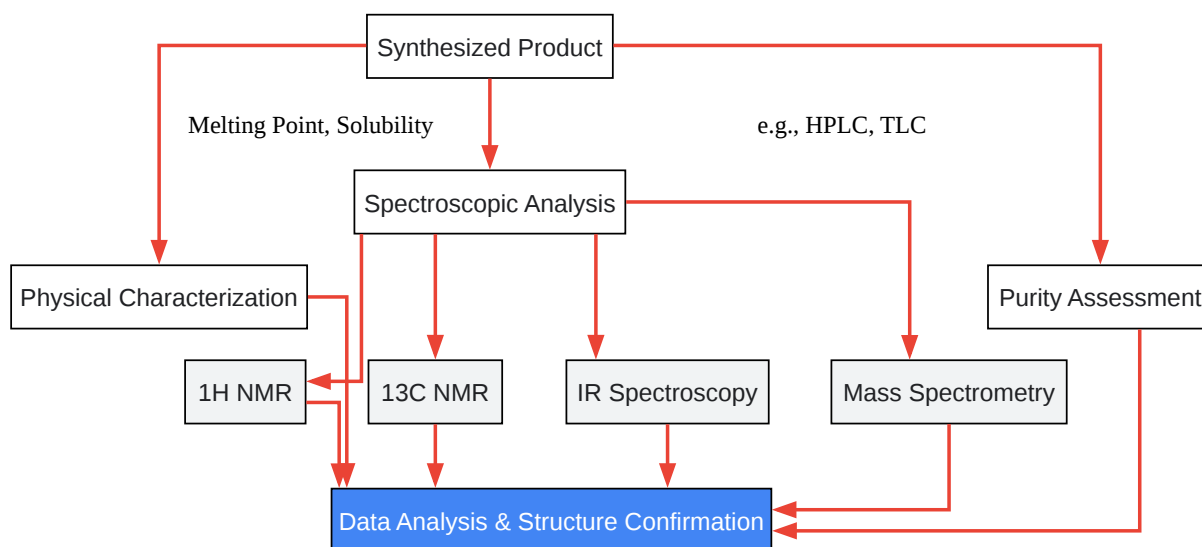
## Spectroscopic Data

While specific experimental spectra for **1,1-dibromoformaldoxime** are not readily available in the cited literature, the following spectroscopic techniques are essential for its characterization. The expected key signals are described based on its chemical structure.

Technique	Expected Observations
$^1\text{H}$ NMR	A single, broad singlet in the downfield region (typically $\delta$ 8-10 ppm) corresponding to the hydroxyl proton (-OH) of the oxime. The exact chemical shift can be solvent-dependent.
$^{13}\text{C}$ NMR	A single resonance in the downfield region (typically $\delta$ 130-150 ppm) for the carbon atom double-bonded to nitrogen and bonded to two bromine atoms (C=N).
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch (around 3300-3100 $\text{cm}^{-1}$ , broad), C=N stretch (around 1650-1550 $\text{cm}^{-1}$ ), and N-O stretch (around 960-930 $\text{cm}^{-1}$ ).
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) would be observed, along with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).

## Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of the synthesized **1,1-dibromoformaldoxime**.



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Caption: Workflow for the characterization of **1,1-Dibromoformaldoxime**.

## Safety Precautions

**1,1-Dibromoformaldoxime** is a potentially hazardous chemical. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Thermal stability studies have indicated that the compound can undergo exothermic decomposition at elevated temperatures, so it should be stored in a cool, dark place.

## Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of **1,1-dibromoformaldoxime**, a valuable reagent in organic synthesis. The outlined characterization methods, although lacking specific literature-derived spectral data, provide a solid framework for researchers to verify the identity and purity of the synthesized compound. The versatility of **1,1-dibromoformaldoxime** as a precursor to bromonitrile oxide makes it an important tool for

the construction of complex heterocyclic molecules for potential applications in drug discovery and development.

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